2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole
Description
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-phenyl-1H-imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-14-8-6-12(7-9-14)11-20-16-18-10-15(19-16)13-4-2-1-3-5-13/h1-10H,11H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUQLPXZJQXSYLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(N2)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole typically involves the reaction of 4-chlorobenzyl chloride with 5-phenyl-1H-imidazole-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the chlorobenzyl group, potentially leading to dechlorination or hydrogenation products.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated or hydrogenated derivatives.
Substitution: Azide or thiol-substituted products.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as an antimicrobial agent, particularly against Helicobacter pylori.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and bacterial infections.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Mechanism of Action
The mechanism of action of 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity against Helicobacter pylori is believed to result from the inhibition of key bacterial enzymes, disrupting essential metabolic pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Structural Analogues with Varied Substituents
Thiadiazole Derivatives
Compounds such as N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(5-isopropyl-2-methylphenoxy)acetamide (5e) and N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j) share the 4-chlorobenzylthio group but differ in the heterocyclic core (thiadiazole vs. imidazole). These compounds exhibit melting points between 132–140°C and yields of 74–82%, suggesting moderate thermal stability and synthetic efficiency .
Table 1: Thiadiazole Analogues
| Compound ID | Core Structure | Substituents | Melting Point (°C) | Yield (%) |
|---|---|---|---|---|
| 5e | 1,3,4-Thiadiazole | 4-Chlorobenzylthio, phenoxy | 132–134 | 74 |
| 5j | 1,3,4-Thiadiazole | 4-Chlorobenzylthio, isopropylphenoxy | 138–140 | 82 |
Fluorinated Imidazole Derivatives
2-((4-Fluorobenzyl)thio)-1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazole (CAS: 1235355-39-1) replaces chlorine with fluorine, reducing steric bulk while maintaining electronegativity. This substitution may enhance metabolic stability and membrane permeability. However, its biological activity remains uncharacterized .
Trifluoromethyl-Substituted Imidazoles
2-(4-Methoxyphenyl)-5-(trifluoromethyl)-1H-imidazole (MW: 242.20) incorporates a trifluoromethyl group, which increases hydrophobicity and resistance to oxidative metabolism. Its XLogP3 value (2.6) indicates moderate lipophilicity, comparable to the target compound .
Antimicrobial Activity
Compounds like 2-(Substituted phenyl)-4-(4-methoxyphenyl)-5-phenyl-1H-imidazole (15) demonstrate potent antimicrobial activity against Gram-positive and Gram-negative bacteria.
Enzyme Binding Interactions
In 9c (a triazole-thiazole acetamide derivative), molecular docking studies reveal interactions with α-glucosidase’s active site, suggesting that bulky substituents (e.g., 4-bromophenyl) improve binding affinity. The 4-chlorobenzylthio group in the target compound may similarly exploit hydrophobic pockets in enzyme targets .
Thermal Stability
Melting points for imidazole derivatives (e.g., 55.5–57.5°C for 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole ) are lower than thiadiazoles (132–170°C), indicating that the heterocyclic core significantly impacts thermal behavior .
Biological Activity
The compound 2-((4-chlorobenzyl)thio)-5-phenyl-1H-imidazole is part of a class of imidazole derivatives known for their diverse biological activities, including anticancer, antimicrobial, and antiviral effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cancer cell lines, and other pharmacological properties.
Chemical Structure
The structure of this compound features an imidazole ring substituted with a 4-chlorobenzyl thio group and a phenyl group. This configuration is crucial for its biological activity, as the presence of halogenated phenyl groups often enhances the lipophilicity and binding affinity to biological targets.
The mechanism of action for imidazole derivatives typically involves interaction with various enzymes and receptors. The thioether linkage in this compound may enhance its ability to inhibit specific enzyme activities or modulate receptor functions. Research indicates that compounds with similar structures can disrupt cellular processes leading to apoptosis in cancer cells through mitochondrial pathways and caspase activation .
Anticancer Activity
Numerous studies have evaluated the anticancer potential of imidazole derivatives, including this compound. The following table summarizes findings from various studies regarding its cytotoxic effects against different cancer cell lines.
Case Studies
- Breast Cancer Study : In a study evaluating various imidazole derivatives, compound this compound was found to reduce the viability of MDA-MB-231 cells by over 50% at concentrations below 15 µM. This suggests a potent anticancer effect, warranting further investigation into its mechanism .
- Prostate Cancer Evaluation : Another study reported that this compound exhibited significant cytotoxic effects on PPC-1 prostate cancer cells, with an IC50 value of approximately 12 µM. The findings suggest that imidazole derivatives could serve as potential therapeutic agents against prostate cancer .
- Glioblastoma Research : The compound demonstrated an IC50 value of around 8 µM against U-87 glioblastoma cells, indicating strong anticancer properties. The study highlighted the potential for further development as a targeted therapy for aggressive brain tumors .
Antimicrobial Activity
In addition to its anticancer properties, imidazole derivatives have been studied for their antimicrobial activities. Compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. Although specific data for this compound is limited, related compounds indicate potential efficacy in this area .
Q & A
Q. What research gaps persist for this compound?
- Priority Areas :
- QSAR : Develop models correlating substituent electronic parameters (e.g., Hammett σ) with bioactivity .
- In vivo studies : Evaluate pharmacokinetics (e.g., bioavailability in rodent models) and toxicity (LD₅₀) .
- Patent landscape : Search Espacenet for prior art on imidazole derivatives in drug discovery .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
